molecular formula C16H18F3N3O3S B4585466 ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate

ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate

Cat. No. B4585466
M. Wt: 389.4 g/mol
InChI Key: QMNFFUQEHHUQSI-UHFFFAOYSA-N
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Description

The chemical compound belongs to a class of molecules that have been extensively studied for their unique chemical and physical properties. Research in this domain often focuses on understanding the synthesis, molecular structure, and reactivity of complex molecules, which can inform a wide range of applications from materials science to pharmaceuticals.

Synthesis Analysis

Synthesis of complex heteroaromatic compounds often involves palladium-catalyzed C–H arylation reactions, a method that has been used to introduce aryl groups into heteroarenes including pyrazoles and piperidines (Rossi et al., 2014). This approach is noted for its versatility in constructing biologically active compounds and substances with specific physical properties.

Scientific Research Applications

Synthetic Methodologies

Research has demonstrated various synthetic approaches to create novel heterocyclic compounds, including ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate derivatives. For instance, Ghaedi et al. (2015) highlighted a facile, novel, and efficient synthesis method for new pyrazolo[3,4-b]pyridine products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups, yielding good to excellent yields of N-fused heterocycle products (Ghaedi et al., 2015).

Functionalization of Heterocycles

The chemical reactivity and potential applications of such compounds are further expanded through functionalization. For example, Zhu et al. (2003) described a phosphine-catalyzed [4 + 2] annulation process that produces highly functionalized tetrahydropyridines, showcasing the versatility of such synthetic methodologies in creating complex heterocyclic frameworks with potential for varied applications (Zhu et al., 2003).

Antimicrobial Applications

The synthesized heterocycles, including those related to ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate, have been explored for biological activities. For instance, Zaki et al. (2021) synthesized novel piperidinyl thieno tetrahydroisoquinolines, which were tested for antibacterial and antifungal activities, indicating the potential of these compounds in medicinal chemistry applications (Zaki et al., 2021).

Fluorescent Properties and Agricultural Applications

Certain derivatives, such as those studied by Wu et al. (2006), exhibit unique properties like fluorescence, which can be leveraged in materials science for creating novel fluorescent molecules. Additionally, some compounds have shown potential as inhibitors of specific agricultural pests, demonstrating the diverse utility of these heterocycles beyond traditional medicinal applications (Wu et al., 2006).

properties

IUPAC Name

ethyl 1-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O3S/c1-3-25-15(24)9-4-6-22(7-5-9)13(23)11-8-10-12(16(17,18)19)20-21(2)14(10)26-11/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNFFUQEHHUQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate
Reactant of Route 3
ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate
Reactant of Route 4
ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate
Reactant of Route 5
ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate

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